molecular formula C11H11N5O B14001830 Phenol, 4-((2,6-diamino-3-pyridinyl)azo)- CAS No. 64000-76-6

Phenol, 4-((2,6-diamino-3-pyridinyl)azo)-

Cat. No.: B14001830
CAS No.: 64000-76-6
M. Wt: 229.24 g/mol
InChI Key: WVPIAVNLNVZYDZ-UHFFFAOYSA-N
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Description

Phenol, 4-((2,6-diamino-3-pyridinyl)azo)- is an organic compound with the molecular formula C11H11N5O. It is a derivative of phenol and contains an azo group (-N=N-) linked to a pyridine ring. This compound is known for its vibrant color and is often used in dyeing processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-((2,6-diamino-3-pyridinyl)azo)- typically involves the diazotization of 2,6-diaminopyridine followed by coupling with phenol. The reaction conditions usually require an acidic medium to facilitate the diazotization process. The general steps are as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-((2,6-diamino-3-pyridinyl)azo)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Phenol, 4-((2,6-diamino-3-pyridinyl)azo)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Phenol, 4-((2,6-diamino-3-pyridinyl)azo)- involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved include electron transfer and radical formation .

Comparison with Similar Compounds

Phenol, 4-((2,6-diamino-3-pyridinyl)azo)- can be compared with other azo compounds such as:

  • Phenol, 2-((2,6-diamino-3-pyridinyl)azo)-
  • Benzenesulfonamide, 4-((2,6-diamino-3-pyridinyl)azo)-N-(5-methyl-1,3,4-thiadiazol-2-yl)
  • Benzenesulfonamide, 4-((2,6-diamino-3-pyridinyl)azo)-N-(4-methyl-2-pyrimidinyl)

The uniqueness of Phenol, 4-((2,6-diamino-3-pyridinyl)azo)- lies in its specific structural configuration, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Properties

CAS No.

64000-76-6

Molecular Formula

C11H11N5O

Molecular Weight

229.24 g/mol

IUPAC Name

4-[(2,6-diaminopyridin-3-yl)diazenyl]phenol

InChI

InChI=1S/C11H11N5O/c12-10-6-5-9(11(13)14-10)16-15-7-1-3-8(17)4-2-7/h1-6,17H,(H4,12,13,14)

InChI Key

WVPIAVNLNVZYDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(N=C(C=C2)N)N)O

Origin of Product

United States

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